

Comparative NMR Spectrum Analysis: 1-(3-Methylpyridin-2-yl)piperazine and its Analogue

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Compound of Interest

Compound Name: 1-(3-Methylpyridin-2-yl)piperazine

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This guide provides a detailed Nuclear Magnetic Resonance (NMR) spectrum analysis of **1-(3-Methylpyridin-2-yl)piperazine**, a compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental NMR data for this specific molecule, a predicted spectrum is presented based on established principles and data from analogous structures. For comparative purposes, experimental data for the structurally related compound, 1-(2-pyridyl)piperazine, is provided. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of similar compounds.

Predicted NMR Spectrum of 1-(3-Methylpyridin-2-yl)piperazine

The predicted ^1H and ^{13}C NMR spectra for **1-(3-Methylpyridin-2-yl)piperazine** are detailed below. These predictions are derived from the analysis of substituent effects on the chemical shifts of 3-methylpyridine and N-arylpiperazine moieties.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H-6'	~8.15	dd, J ≈ 4.8, 1.5 Hz	1H	Pyridine C6'-H
H-4'	~7.45	dd, J ≈ 7.5, 1.5 Hz	1H	Pyridine C4'-H
H-5'	~6.95	dd, J ≈ 7.5, 4.8 Hz	1H	Pyridine C5'-H
H-3, H-5	~3.40	t, J ≈ 5.0 Hz	4H	Piperazine C3-H, C5-H
H-2, H-6	~3.05	t, J ≈ 5.0 Hz	4H	Piperazine C2-H, C6-H
-CH ₃	~2.30	s	3H	Pyridine C3'-CH ₃
-NH	~1.90	br s	1H	Piperazine N-H

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Signal	Chemical Shift (ppm)	Assignment
C-2'	~158.5	Pyridine C2'
C-6'	~147.0	Pyridine C6'
C-4'	~137.5	Pyridine C4'
C-3'	~130.0	Pyridine C3'
C-5'	~118.0	Pyridine C5'
C-2, C-6	~52.0	Piperazine C2, C6
C-3, C-5	~45.5	Piperazine C3, C5
-CH ₃	~18.0	Pyridine C3'-CH ₃

Comparative Experimental Data: 1-(2-pyridyl)piperazine

For the purpose of comparison, the experimental NMR data for 1-(2-pyridyl)piperazine is presented below. This compound is an isomer of the target molecule, differing in the position of the methyl group on the pyridine ring.

Experimental ^1H NMR Data for 1-(2-pyridyl)piperazine (in CDCl_3)[[1](#)]

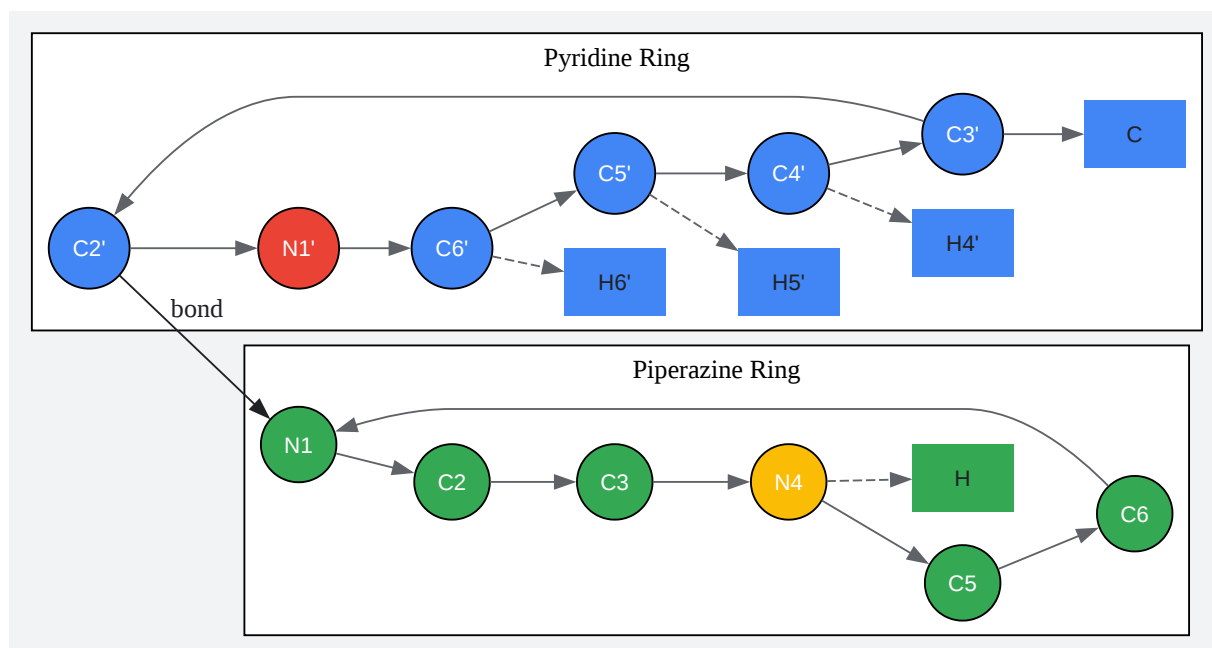
Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H-6'	~8.18	ddd, $J \approx 4.9, 1.9, 0.9$ Hz	1H	Pyridine C6'-H
H-4'	~7.45	ddd, $J \approx 8.7, 7.2, 1.9$ Hz	1H	Pyridine C4'-H
H-3'	~6.63	dt, $J \approx 8.7, 0.9$ Hz	1H	Pyridine C3'-H
H-5'	~6.59	ddd, $J \approx 7.2, 4.9, 0.9$ Hz	1H	Pyridine C5'-H
H-2, H-6	~3.47	t, $J \approx 5.3$ Hz	4H	Piperazine C2, C6
H-3, H-5	~2.94	t, $J \approx 5.3$ Hz	4H	Piperazine C3, C5
-NH	~1.90	br s	1H	Piperazine N-H

Experimental ^{13}C NMR Data for 1-(2-pyridyl)piperazine (in CDCl_3)[[2](#)]

Signal	Chemical Shift (ppm)	Assignment
C-2'	~159.4	Pyridine C2'
C-6'	~148.1	Pyridine C6'
C-4'	~137.6	Pyridine C4'
C-3'	~113.6	Pyridine C3'
C-5'	~107.1	Pyridine C5'
C-2, C-6	~45.5	Piperazine C2, C6
C-3, C-5	~45.3	Piperazine C3, C5

Structure and NMR Assignment

The following diagram illustrates the molecular structure of **1-(3-Methylpyridin-2-yl)piperazine** with numbered atoms corresponding to the NMR signal assignments.



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Caption: Molecular structure of **1-(3-Methylpyridin-2-yl)piperazine**.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring ^1H and ^{13}C NMR spectra for organic compounds such as **1-(3-Methylpyridin-2-yl)piperazine**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ^1H NMR Spectrum Acquisition:

- The ^1H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-noise ratio.

3. ^{13}C NMR Spectrum Acquisition:

- The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or 125 MHz.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common parameters.

- A larger number of scans (typically several hundred to several thousand) are required due to the lower natural abundance of the ^{13}C isotope.

4. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and the baseline is corrected.
- The chemical shifts are referenced to the internal standard (TMS).
- The signals are integrated to determine the relative number of protons, and the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) are determined.

This guide provides a comprehensive overview of the expected NMR spectral features of **1-(3-Methylpyridin-2-yl)piperazine** and a direct comparison with an experimental spectrum of a closely related analogue. The provided experimental protocol serves as a standard methodology for the characterization of such compounds.

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References

- 1. 1-(2-Pyridyl)piperazine(34803-66-2) ^1H NMR spectrum [chemicalbook.com]
- 2. 1-(2-Pyridyl)piperazine(34803-66-2) ^{13}C NMR [m.chemicalbook.com]
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